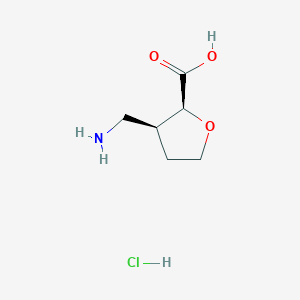

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride, commonly known as AMO-1618, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMO-1618 is a derivative of oxolane-2-carboxylic acid and is classified as an amino acid analogue.

科学的研究の応用

Applications in Peptide Studies

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) has been utilized in peptide studies. TOAC, owing to its rigid structure and incorporation via a peptide bond, serves as a crucial probe for analyzing peptide backbone dynamics and secondary structure. Its application spans EPR spectroscopy, X-ray crystallography, and NMR, among other techniques, allowing for detailed investigations into peptide-protein and peptide-nucleic acid interactions. This underscores the importance of such amino acids in advancing our understanding of peptide behavior in various environments, including their orientation in membranes and interaction with biological molecules (Schreier et al., 2012).

Insights into Carboxylic Acids

Research into hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships of carboxylic acid compounds. Modifications to the aromatic ring and carboxylic function of HCAs have been studied to understand their influence on antioxidant activity. This research highlights the potential of HCAs in developing potent antioxidant molecules, which could be beneficial in managing oxidative stress-related diseases. The findings suggest a foundational approach to optimizing the structure of HCAs for enhanced biological effects, demonstrating the broad applications of carboxylic acids in medicinal chemistry and therapeutics (Razzaghi-Asl et al., 2013).

Biocatalyst Inhibition Studies

The study of biocatalyst inhibition by carboxylic acids reveals their impact on microbial fermentative processes. Saturated, straight-chain carboxylic acids, such as hexanoic and lauric acids, have been shown to inhibit microbial activity in fermentative production, underscoring the dual role of these compounds as both valuable biorenewable chemicals and microbial inhibitors. This research aids in the development of metabolic engineering strategies to enhance microbial robustness against carboxylic acid inhibition, contributing to more efficient bioproduction processes (Jarboe et al., 2013).

特性

IUPAC Name |

(2S,3S)-3-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPUEESVOGTWSF-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)

![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)

![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)

![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)

![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)